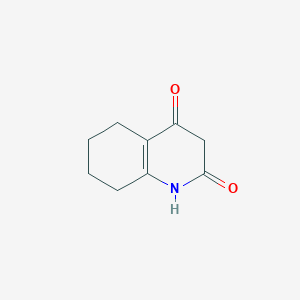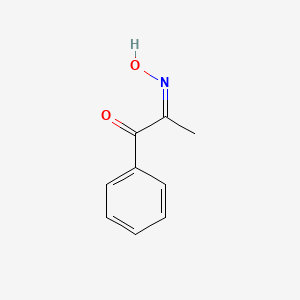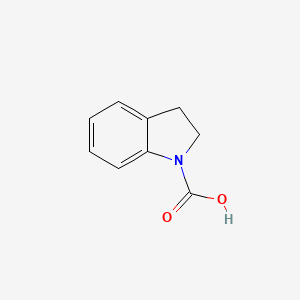![molecular formula C6H6N4O2 B11917926 3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione CAS No. 28668-19-1](/img/structure/B11917926.png)
3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .
準備方法
The synthesis of 3-Methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione typically involves the condensation of appropriate hydrazines with β-dicarbonyl compounds, followed by cyclization. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with formamide under reflux conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
3-Methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolo[4,3-d]pyrimidine derivatives.
Reduction: Reduction reactions typically yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 3-methyl position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
科学的研究の応用
3-Methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). This compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that it forms essential hydrogen bonds with key residues in the CDK2 active site .
類似化合物との比較
Similar compounds to 3-Methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity but may differ in their specificity and potency.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar core structure but include additional rings, which can enhance their biological activity. The uniqueness of 3-Methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione lies in its specific inhibition of CDK2 and its potential for further modification to enhance its therapeutic properties.
特性
CAS番号 |
28668-19-1 |
|---|---|
分子式 |
C6H6N4O2 |
分子量 |
166.14 g/mol |
IUPAC名 |
3-methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H6N4O2/c1-2-3-4(10-9-2)5(11)8-6(12)7-3/h1H3,(H,9,10)(H2,7,8,11,12) |
InChIキー |
PGSUDFAXDCCGPI-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NN1)C(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


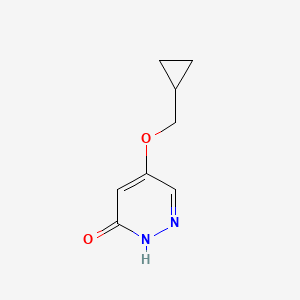
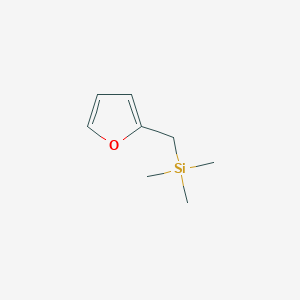
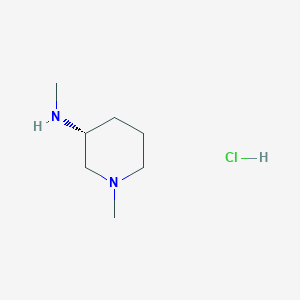
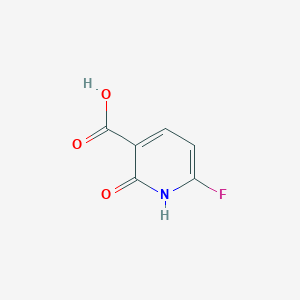
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)
